2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide
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Overview
Description
2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohexyl ring, a difluoromethoxy phenyl group, and a methylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the difluoromethoxy phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the difluoromethoxy phenyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-cyclohexyl-3-[4-(methoxy)phenyl]-N-methylprop-2-enamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-cyano-N-cyclohexyl-3-[4-(trifluoromethoxy)phenyl]-N-methylprop-2-enamide: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications in research and industry.
Properties
IUPAC Name |
2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-22(15-5-3-2-4-6-15)17(23)14(12-21)11-13-7-9-16(10-8-13)24-18(19)20/h7-11,15,18H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSZQLXJIFOYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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